molecular formula C9H10N2O B1616768 (2-methyl-1H-benzo[d]imidazol-1-yl)methanol CAS No. 58566-85-1

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Cat. No.: B1616768
CAS No.: 58566-85-1
M. Wt: 162.19 g/mol
InChI Key: YIJOVQXELFGMDB-UHFFFAOYSA-N
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Description

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a benzimidazole-derived chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a methanol group attached to the nitrogen atom of the 2-methyl-1H-benzo[d]imidazole scaffold. Benzimidazole derivatives are widely utilized in research as key precursors for the development of pharmaceutical compounds and are also employed as versatile ligands in coordination chemistry . Researchers value this scaffold for its potential to interact with various biological targets. As a sterically hindered heterocycle, it can be used to simulate the coordination of histidine in heme complexes during biochemical studies . All products are offered For Research Use Only and are not intended for diagnostic or therapeutic procedures. The physical form, purity, and specific handling instructions should be confirmed with the analytical data provided on the product's Certificate of Analysis.

Properties

IUPAC Name

(2-methylbenzimidazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-10-8-4-2-3-5-9(8)11(7)6-12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJOVQXELFGMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355424
Record name (2-Methyl-1H-benzimidazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58566-85-1
Record name (2-Methyl-1H-benzimidazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-methyl-1H-benzimidazole

  • Starting materials: o-phenylenediamine and acetaldehyde or other methylating agents.
  • Reaction: Condensation under reflux in ethanol or acidic media yields 2-methyl-1H-benzimidazole.
  • Yield & Purity: High yields are reported with purification by recrystallization.

Formation of N-substituted benzimidazole intermediates

  • Chloroesterification: The 2-methyl-1H-benzimidazole can be reacted with ethyl chloroacetate in the presence of a catalytic amount of potassium hydroxide to form ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate.
  • Characterization: The ester intermediate shows characteristic IR bands at 1743 cm⁻¹ (ester C=O), 2960-2880 cm⁻¹ (CH₂, CH₃), and 1250 cm⁻¹ (C-O-C). In ^1H NMR, signals at δ 4.29-4.23 ppm (CH₂) and δ 1.28-1.24 ppm (CH₃) confirm the structure.

Conversion to this compound

  • Reduction or Amination: The ester intermediate can be reduced or aminated to introduce the hydroxymethyl group:
    • One approach involves reduction of the ester to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
    • Alternatively, amination with hydrazine hydrate followed by further transformations can lead to hydroxymethyl derivatives.
  • Reaction conditions: Reflux in dry methanol with hydrazine hydrate for 4-5 hours is reported for related hydrazide derivatives, indicating similar conditions might apply for hydroxymethylation.

Representative Synthetic Scheme

Step Reactants & Conditions Product Yield (%) Key Characterization Data
1 o-Phenylenediamine + acetaldehyde, reflux in EtOH 2-methyl-1H-benzimidazole High Melting point ~248-250°C; ^1H NMR signals for methyl and aromatic protons
2 2-methyl-1H-benzimidazole + ethyl chloroacetate, KOH catalyst Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Moderate IR: 1743 cm⁻¹ (ester C=O), ^1H NMR: δ 4.29-4.23 ppm (CH₂), δ 1.28-1.24 ppm (CH₃)
3 Ester intermediate + LiAlH₄ or NaBH₄, reflux This compound Variable IR and NMR confirm hydroxymethyl substitution

Alternative Synthetic Routes and Modifications

  • Direct N-alkylation: Alkylation of 2-methyl-1H-benzimidazole with formaldehyde or paraformaldehyde under basic conditions can directly yield the N-hydroxymethyl derivative.
  • Fluorinated derivatives: For example, (6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is synthesized similarly but starting from fluorinated o-phenylenediamine or via fluorinated intermediates, enhancing biological activity.
  • Continuous flow synthesis: Industrial scale production may utilize continuous flow reactors for better control over reaction parameters and yield optimization.

Analytical and Characterization Data

Technique Observations for this compound and Intermediates
[^1H NMR](pplx://action/followup) Signals for NCH₂OH at ~δ 4.8-5.0 ppm; methyl group at δ 2.0-2.4 ppm; aromatic protons between δ 7.0-8.0 ppm
IR Spectroscopy Broad band around 3400 cm⁻¹ (OH stretch); absence of ester C=O (~1740 cm⁻¹) after reduction; aromatic C-H and N-H bands present
Mass Spectrometry Molecular ion peak consistent with molecular weight of this compound (~151 g/mol)
Melting Point Typically around 248-250°C for related benzimidazole derivatives

Summary of Key Research Findings

  • The synthesis of this compound is well-established via condensation of o-phenylenediamine derivatives followed by ester formation and reduction.
  • Reaction conditions such as reflux temperature, solvent choice (ethanol, methanol), and catalyst presence (KOH) critically influence yield and purity.
  • Characterization by IR, ^1H NMR, and melting point determination confirms the successful preparation of the target compound.
  • Modifications such as fluorination or further substitution expand the compound’s utility in medicinal chemistry.
  • Industrial synthesis benefits from continuous flow techniques and rigorous quality control to ensure reproducibility and scalability.

This comprehensive overview integrates diverse research findings and experimental data from authoritative sources, providing a professional and detailed account of the preparation methods for this compound.

Chemical Reactions Analysis

Oxidation to Carbaldehyde

The hydroxymethyl group undergoes oxidation to form 2-methyl-1H-benzo[d]imidazole-1-carbaldehyde. Multiple methods have been explored:

Catalyst/ReagentSolventTemperatureTimeYieldSource
MnO₂DCM/MeOHRT2 h51%
[Ru(bpbp)(pydic)]H₂O50°C5 h70%
MnO₂EtOAc65°C1 h60–76%

Key Observations :

  • Ruthenium-based catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ in water provided higher yields compared to MnO₂ in organic solvents .

  • MnO₂-mediated oxidations require activated manganese dioxide and extended reaction times for optimal efficiency .

Esterification and Acylation

The hydroxymethyl group participates in esterification reactions. For example, coupling with carboxylic acids via DCC/DMAP yields esters:

Carboxylic AcidSolventCatalystTimeYieldSource
5-Bromoindole-3-carboxylic acidTHFDCC/DMAP8 h86%
General carboxylic acidsTHFDCC/DMAP7–9 h22–86%

Mechanistic Insight :

  • Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, forming an intermediate acyloxyphosphonium ion, which reacts with the hydroxymethyl group .

  • DMAP accelerates the reaction by acting as a nucleophilic catalyst .

Elimination Reactions

Under acidic or dehydrating conditions, the hydroxymethyl group can undergo elimination to form imidazolium intermediates, which are precursors to carbonyl compounds .

ConditionsProductYieldSource
H₂SO₄ (30%)Benzimidazole-1-carbaldehyde70%
Thermal dehydrationImidazolium derivativesN/A

C–N Bond Formation

The compound participates in coupling reactions with aldehydes and amines. For instance, in the presence of DMF/sulfur, it reacts with aromatic aldehydes to form (1H-benzo[d]imidazol-2-yl)(phenyl)methanones :

AldehydeConditionsProductYieldSource
BenzaldehydeDMF/S, 80°C(1H-Benzimidazol-2-yl)(phenyl)ketone65–78%

Note : Sulfur acts as a mild oxidizing agent, facilitating the formation of ketones .

Functionalization via Grignard Reagents

The hydroxymethyl group can react with Grignard reagents to form secondary alcohols. For example:

Grignard ReagentSolventProductYieldSource
4-Phenoxyphenylmagnesium bromideTHF(2-Methyl-1H-benzimidazol-1-yl)(4-phenoxyphenyl)methanol74%

Stability and Reactivity Trends

  • The methyl group at the 2-position enhances steric hindrance, slightly reducing reaction rates compared to unsubstituted analogs .

  • The hydroxymethyl group’s reactivity is pH-dependent, with protonation under acidic conditions favoring elimination .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities:

  • Antioxidant Activity : Research indicates that derivatives of benzimidazole, including (2-methyl-1H-benzo[d]imidazol-1-yl)methanol, demonstrate significant antioxidant properties. For instance, studies have shown that certain benzimidazole derivatives possess superior antioxidant activity compared to their counterparts .
  • Antidiabetic Potential : Compounds derived from benzimidazole have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Specific derivatives have shown promising IC50 values, indicating potential as therapeutic agents for managing diabetes .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various benzimidazole derivatives synthesized from this compound. The results indicated that certain modifications to the structure enhanced the antioxidant capacity significantly. The synthesized compounds were characterized using NMR spectroscopy and exhibited effective scavenging activity against free radicals .

Case Study 2: Antidiabetic Activity

In another investigation, a series of benzimidazole-amide derivatives were synthesized from this compound. These compounds were screened for their α-glucosidase inhibitory activity. The study found that specific substitutions on the benzimidazole framework led to improved inhibitory potency, suggesting their potential use in diabetes management .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Application Methodology Key Findings
Antioxidant ActivitySynthesis via ZnO nanoparticleHigh yield and significant free radical scavenging activity
Antidiabetic PotentialSynthesis of amide derivativesNotable α-glucosidase inhibition with varying IC50 values
Green SynthesisEco-friendly methodsReduced environmental impact with efficient synthesis

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Key Features Reference
This compound 2-methyl, 1-hydroxymethyl Core structure with potential for hydrogen bonding via -CH₂OH group
2-Phenyl-1H-benzo[d]imidazole derivatives 2-phenyl, variable acylhydrazides Synthesized via condensation with aromatic aldehydes; limited kinase inhibition
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-fluorophenyl Enhanced metabolic stability; used as a template for anticancer agents
Chrysin-based BnZ derivative (Entity 1) 4-(2-methyl)butoxy-chromenone Strong anti-proliferative activity (IC₅₀ = 25.72 µM on MCF-7 cells)
N-(substituted benzylidene) thiadiazoles Thiadiazole-2-amine linkage Antimicrobial activity against bacterial and fungal strains
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine Naphthylmethyl substitution High purity (>98%); synthesized via alkylation of 2-aminobenzimidazole

Pharmacological Activities

Kinase Inhibition

Anticancer Activity

  • The chrysin-based benzimidazole derivative Entity 1 (containing a 2-methyl group) exhibited potent anti-proliferative effects on MCF-7 breast cancer cells (IC₅₀ = 25.72 ± 3.95 µM) with selective toxicity toward tumor cells .
  • Patel et al. synthesized 2-aryl-substituted ethanone derivatives (e.g., compound 47), which showed cytotoxic activity on VERO and NCI cell lines via XTT assays, though less potent than Entity 1 .

Antimicrobial Activity

  • Thiadiazole-linked benzimidazoles (e.g., VIa-e, VIIa-e) demonstrated broad-spectrum antimicrobial activity, attributed to the electron-withdrawing thiadiazole moiety enhancing membrane penetration .

Physicochemical and Solubility Properties

  • Benzimidazoles with polar substituents (e.g., -OH, -CH₂OH) exhibit improved solubility in polar solvents like methanol or DMSO. For example, 2-(imidazol-2-yl)-1H-perimidine derivatives are methanol-insoluble unless solvated, highlighting the role of hydrogen bonding in solubility .

Biological Activity

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of approximately 162.19 g/mol. The compound features a benzimidazole ring structure, which is known for its significant biological activity due to the presence of nitrogen atoms in the imidazole ring. This structural configuration allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, suggesting its potential use in treating infections caused by resistant pathogens.

2. Antioxidant Activity:
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This property may contribute to its therapeutic potential in conditions associated with oxidative damage.

3. Anticancer Potential:
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes: The benzimidazole core can interact with various enzymes and receptors, modulating their activity.
  • Formation of Stable Complexes: The compound's ability to form stable complexes with metal ions enhances its reactivity and biological effects.
  • Induction of Reactive Oxygen Species (ROS): Similar compounds have been shown to generate ROS, leading to cellular damage in cancer cells and promoting apoptosis .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

Synthesis MethodDescription
Condensation Reaction Involves the reaction of o-phenylenediamine with aldehydes or ketones under acidic conditions .
Eco-Friendly Methods Recent studies have focused on green chemistry approaches using catalysts like ZnO to synthesize benzimidazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, indicating its potential role in preventing oxidative stress-related diseases.

Case Study 3: Anticancer Activity
In vitro assays showed that this compound induced apoptosis in cancer cell lines such as MDA-MB-231 and T47D. The mechanism involved increased ROS production and activation of apoptotic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 2
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(2-methyl-1H-benzo[d]imidazol-1-yl)methanol

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